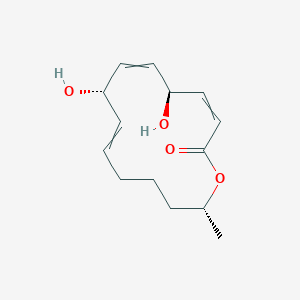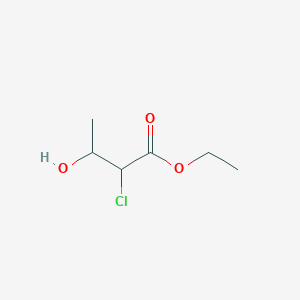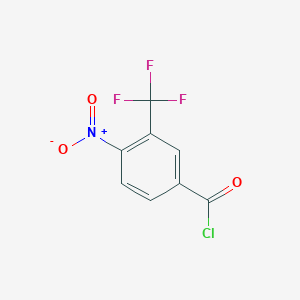![molecular formula C11H13N3O2 B15145643 4-Hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B15145643.png)
4-Hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-2,8,14-triazatricyclo[8400(2),?]tetradeca-1(10),11,13-trien-7-one is a complex organic compound with a unique tricyclic structureIts molecular formula is C11H13N3O2, and it has a molecular weight of 219.24 g/mol .
Preparation Methods
The synthesis of 4-hydroxy-2,8,14-triazatricyclo[8.4.0.0(2),?]tetradeca-1(10),11,13-trien-7-one involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the tricyclic structure . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Chemical Reactions Analysis
4-hydroxy-2,8,14-triazatricyclo[8.4.0.0(2),?]tetradeca-1(10),11,13-trien-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
4-hydroxy-2,8,14-triazatricyclo[8.4.0.0(2),?]tetradeca-1(10),11,13-trien-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-2,8,14-triazatricyclo[8.4.0.0(2),?]tetradeca-1(10),11,13-trien-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-hydroxy-2,8,14-triazatricyclo[8.4.0.0(2),?]tetradeca-1(10),11,13-trien-7-one can be compared with other similar tricyclic compounds, such as:
4-hydroxy-2,8,14-triazatricyclo[8.4.0.0(2),6]tetradeca-1(14),10,12-trien-7-one: This compound has a similar structure but differs in the position of certain functional groups.
9-hydroxy-5,6,7a,8,9,10-hexahydro-7H-pyrido[3,2-f]pyrrolo[1,2-a][1,4]diazepin-7-one: Another tricyclic compound with distinct biological activities.
These comparisons highlight the uniqueness of 4-hydroxy-2,8,14-triazatricyclo[840
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one |
InChI |
InChI=1S/C11H13N3O2/c15-8-4-9-11(16)13-5-7-2-1-3-12-10(7)14(9)6-8/h1-3,8-9,15H,4-6H2,(H,13,16) |
InChI Key |
IYCZDGSUEPCKTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C1C(=O)NCC3=C2N=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


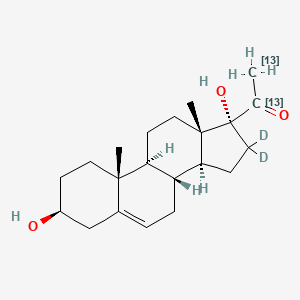
![bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B15145568.png)
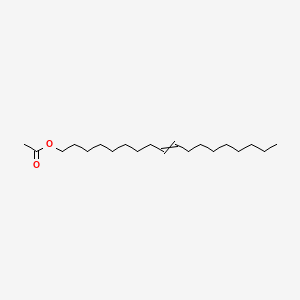



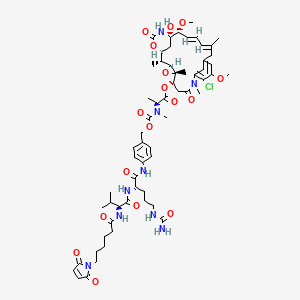
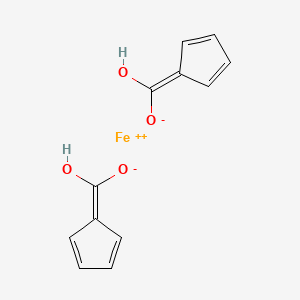
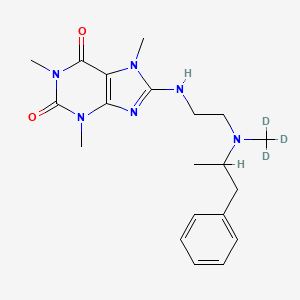
![(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol](/img/structure/B15145625.png)

